4-Chloro-7-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
4-Chloro-7-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid
Preparation Methods
The synthesis of 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
4-Chloro-7-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
4-Chloro-7-methoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling processes .
Comparison with Similar Compounds
4-Chloro-7-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
4-Methoxy-1H-indole-2-carboxylic acid: Similar in structure but lacks the chloro substituent, which may affect its reactivity and biological activity.
1H-Indole-3-carboxylic acid: Differing in the position of the carboxylic acid group, leading to variations in chemical behavior and applications.
5-Chloro-1H-indole-2-carboxylic acid: The position of the chloro group can influence the compound’s reactivity and interaction with biological targets.
The unique combination of the chloro and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8ClNO3 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-chloro-7-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) |
InChI Key |
FPMNNFPNZOXDMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)O |
Origin of Product |
United States |
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